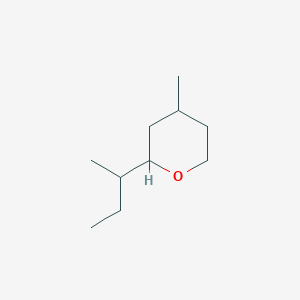
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group and two methyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Phenolic derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aromatic substrates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include the activation of specific enzymes or receptors, resulting in various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloro(phenyl)methyl)benzene: Lacks the additional methyl groups, resulting in different chemical properties.
2,4-Dimethylbenzyl chloride: Similar structure but lacks the phenyl group.
Chlorotoluene: Contains a single methyl group and a chlorine atom on the benzene ring.
Uniqueness
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene is unique due to the presence of both the chloromethyl and dimethyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
65214-72-4 |
|---|---|
Molekularformel |
C15H15Cl |
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
1-[chloro(phenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChI-Schlüssel |
CXGGLEFWQVJQLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)

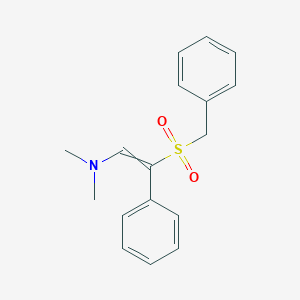
![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
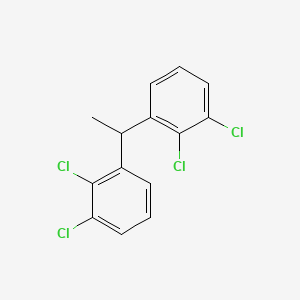
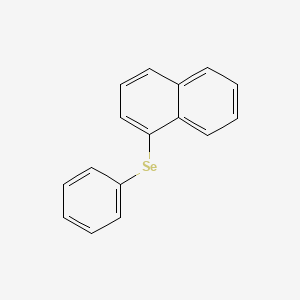
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)

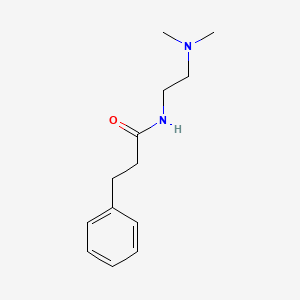

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)
